(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone
Overview
Description
“(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound . It is related to other compounds such as “3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” and "Methyl-(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo pyridin-3-ylmethyl)-carbamic acid tert-butyl ester" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of “(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride” has been described . Additionally, a review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .Molecular Structure Analysis
The molecular formula of “(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(pyrrolidin-1-yl)methanone” is C11H16N4O . The structure of related compounds such as “1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, the catalytic activity of AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported . For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume of “1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine” have been described .Scientific Research Applications
Antitumor and Anticancer Activity
The fusion of pyrazole and thiazole rings in this compound makes it a promising candidate for antitumor and anticancer drug development. Researchers have explored derivatives of pyrazolo-thiazoles and pyrazolo-thiazines due to their potential specificity and reduced toxicity. These compounds can inhibit topoisomerase II alpha and interfere with Hh signaling pathways, making them valuable in cancer therapy .
Anti-Inflammatory Agents
Pyrazole derivatives, including our compound of interest, have demonstrated anti-inflammatory properties. The pyrazole ring is a crucial pharmacophore in drug discovery, and several commonly used drugs containing this ring exhibit anti-inflammatory effects .
Molecular Docking Studies
Researchers have performed molecular docking studies on related indole derivatives as anti-HIV-1 agents. While this specific compound hasn’t been directly investigated, its structural features may be relevant in similar studies .
Safety and Hazards
properties
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-15-10-4-5-13-8-9(10)11(14-15)12(17)16-6-2-3-7-16/h13H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYXNYKRVOGXNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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